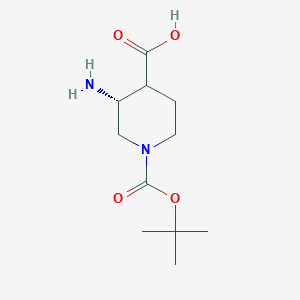
(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds.
Scientific Research Applications
(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the amino group can interact with various biological targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Features a Boc-protected amino group on a piperidine ring.
(3R)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3R)-3-Amino-1-(tert-butoxycarbonyl)azetidine-4-carboxylic acid: Contains an azetidine ring, offering different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the Boc-protected amino group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3R)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7?,8-/m0/s1 |
InChI Key |
LSXQMSKLEWMRIG-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















